Benzene, 1-bromo-4-(hexylsulfonyl)-
Overview
Description
Benzene, 1-bromo-4-(hexylsulfonyl)- is an organic compound characterized by a benzene ring substituted with a bromine atom and a hexylsulfonyl group. This compound is known for its unique chemical properties and is used in various scientific research applications due to its reactivity and structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-4-(hexylsulfonyl)- typically involves the bromination of benzene followed by the introduction of the hexylsulfonyl group. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with bromine in the presence of a catalyst such as iron(III) bromide to form bromobenzene. Subsequently, the hexylsulfonyl group can be introduced through a sulfonation reaction using hexylsulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of Benzene, 1-bromo-4-(hexylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-bromo-4-(hexylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hexylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the sulfonyl group or reduce the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives are the major products.
Reduction: The major products are benzene derivatives with reduced functional groups.
Scientific Research Applications
Benzene, 1-bromo-4-(hexylsulfonyl)- is utilized in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-bromo-4-(hexylsulfonyl)- involves its interaction with various molecular targets. The bromine atom and the hexylsulfonyl group provide sites for electrophilic and nucleophilic attacks, respectively. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
Hexylsulfonylbenzene: Contains a hexylsulfonyl group but lacks the bromine atom.
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but with a methylsulfonyl group instead of a hexylsulfonyl group.
Uniqueness
Benzene, 1-bromo-4-(hexylsulfonyl)- is unique due to the presence of both a bromine atom and a hexylsulfonyl group on the benzene ring. This dual substitution imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-4-hexylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2S/c1-2-3-4-5-10-16(14,15)12-8-6-11(13)7-9-12/h6-9H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMUCOAYWNSATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00833653 | |
Record name | 1-Bromo-4-(hexane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00833653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856165-22-5 | |
Record name | 1-Bromo-4-(hexane-1-sulfonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00833653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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